molecular formula C9H7BrN2O B1270663 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 71566-07-9

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1270663
CAS No.: 71566-07-9
M. Wt: 239.07 g/mol
InChI Key: AVXXUFMZRHQRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.

Reaction Conditions:

    Reagents: 4-bromobenzohydrazide, acetic anhydride, phosphorus oxychloride

    Solvent: Anhydrous conditions

    Temperature: Elevated temperatures (typically around 100-150°C)

    Time: Several hours (depending on the specific reaction setup)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, DMSO), temperatures (e.g., 80-120°C)

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures (e.g., room temperature to reflux)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), temperatures (e.g., room temperature to reflux)

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups

    Oxidation Reactions: Aldehydes, carboxylic acids

    Reduction Reactions: Amines, reduced oxadiazole derivatives

Scientific Research Applications

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Material Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Chemical Synthesis: Employed as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl group allows for strong binding interactions with hydrophobic pockets in the target proteins. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: can be compared with other similar compounds, such as:

  • 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom in This compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.

List of Similar Compounds

  • 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXUFMZRHQRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361054
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71566-07-9
Record name 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromobenzamide (5.3 g) and dimethylformamide dimethoxyacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexane) to give the title compound (D41) as a white solid (2.9 g). LCMS electrospray (+ve) 240 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
dimethylformamide dimethoxyacetal
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromobenzamide (5.3 g) and N,N-dimethylacetamide dimethylacetal (35 ml) were heated together at 125° C. for 2 h. The reaction was allowed to cool to rt and the liquid evaporated to give a pale yellow solid. Hydroxylamine hydrochloride (2.2 g) in 1 N NaOH solution (36 ml) was added, followed by dioxane (36 ml) then AcOH (48 ml). The reaction mixture was stirred at rt for 30 min then heated at 90° C. for 3 h. The reaction was allowed to cool to rt and saturated aqueous K2CO3 solution (100 ml) was added followed by DCM (200 ml) before filtering. The organic phase was separated from the mixture, then saturated brine (100 ml) was added and the aqueous phase was extracted into EtOAc (200 ml). The combined organic phases were dried (Na2SO4) and evaporated to give a brown solid. The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes) to give the title compound (D14) as a white solid (2.9 g). LCMS electrospray (+ve) 239, 241 (MH+).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.